4-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]thiane 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]thiane 1,1-dioxide is a chemical compound that features a boron-containing dioxaborolane ring and a thiane-1,1-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]thiane 1,1-dioxide typically involves the reaction of a thiane-1,1-dione derivative with a boronic ester. One common method is the palladium-catalyzed borylation of thiane-1,1-dione using bis(pinacolato)diboron under mild conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]thiane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiane-1,1-dione moiety to a thiane derivative.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiane derivatives.
Substitution: Various aryl or alkyl-substituted thiane-1,1-dione derivatives.
Scientific Research Applications
4-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]thiane 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 4-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]thiane 1,1-dioxide involves its ability to participate in various chemical reactions due to the presence of the boronic ester and thiane-1,1-dione groups. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The thiane-1,1-dione moiety can undergo redox reactions, contributing to its versatility in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in similar cross-coupling reactions.
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Another boronic ester with applications in organic synthesis.
1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: A boronic ester with a different heterocyclic structure.
Uniqueness
4-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]thiane 1,1-dioxide is unique due to the combination of the boronic ester and thiane-1,1-dione moieties, which provide a diverse range of chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in both academic research and industrial applications.
Properties
IUPAC Name |
4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]thiane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23BO4S/c1-11(2)12(3,4)17-13(16-11)9-10-5-7-18(14,15)8-6-10/h10H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVDHSVWLAGJJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2CCS(=O)(=O)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BO4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.